molecular formula C10H6N4O4 B13659167 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Cat. No.: B13659167
M. Wt: 246.18 g/mol
InChI Key: UNYSPCMPUSXCBQ-UHFFFAOYSA-N
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Description

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are known for their diverse biological activities and significant importance in medicinal chemistry .

Preparation Methods

The synthesis of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves several steps. One common method includes the heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether, followed by decarboxylation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds.

    Biology: It exhibits biological activities that make it useful in biological research.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the context of its use .

Comparison with Similar Compounds

8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile can be compared with other similar compounds in the 1,5-naphthyridine family. Some similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

8-hydroxy-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6N4O4/c1-13-6-3-2-5(4-11)12-7(6)9(15)8(10(13)16)14(17)18/h2-3,15H,1H3

InChI Key

UNYSPCMPUSXCBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])O)N=C(C=C2)C#N

Origin of Product

United States

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